2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid
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Overview
Description
2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of two phenyl groups attached to a benzodioxole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of catechol with benzaldehyde in the presence of an acid catalyst to form the benzodioxole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group and the phenyl substituents. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to monitor and control the reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a wide range of substituted benzodioxole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid: This compound has similar structural features but with fluorine atoms instead of phenyl groups.
1,3-Benzodioxole-4-carboxylic acid: A simpler analog with a benzodioxole ring and a carboxylic acid group.
Uniqueness
2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
54888-41-4 |
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Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2,2-diphenyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C20H14O4/c21-19(22)16-12-7-13-17-18(16)24-20(23-17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,21,22) |
InChI Key |
NHAGERIKBKUEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(OC3=CC=CC(=C3O2)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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